60-氨基-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-十三羟基-2,14,16S,30-四甲基-31-氧代-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-六十六碳十三烯酸

描述

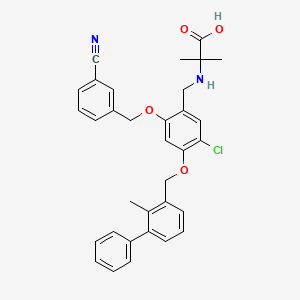

Linearmycin A is a polyene antibiotic that has been found in Streptomyces. It is active against the bacteria S. aureus and E. coli (MICs = 3.1 and 1.6 µg/disc, respectively), the fungi S. cerevisiae and C. albicans (MICs = 0.1 and 1.6 µg/disc, respectively), and the plant pathogenic fungus A. niger in disc assays (MIC = 0.2 µg/disc). Linearmycin A induces lysis and degradation of B. subtilis as a component of Streptomyces Mg1 extract.

科学研究应用

Antibacterial Activity

Linearmycin A is a polyene antibiotic that has been found in Streptomyces . It has shown activity against the bacteria S. aureus and E. coli . This suggests potential applications in treating bacterial infections caused by these strains.

Antifungal Activity

Originally classified as antifungal metabolites, Linearmycins have demonstrated effectiveness against fungi such as S. cerevisiae and C. albicans . This indicates potential use in the treatment of fungal infections.

Lytic Membrane-Targeting Antibiotics

Linearmycins, including Linearmycin A, are lytic membrane-targeting antibiotics . They cause cellular lysis and colony degradation of the Gram-positive bacterium Bacillus subtilis . This suggests a potential application in controlling the growth of certain Bacillus species.

Cytoplasmic Membrane Disruption

Linearmycin A exposure causes changes consistent with rapid depolarization of the B. subtilis cytoplasmic membrane . This indicates that the cytoplasmic membrane is the direct antibacterial target of linearmycins .

Integration with Extracellular Vesicles

There is evidence suggesting a link between linearmycin biosynthesis and production of extracellular vesicles . This could have implications in understanding bacterial membrane physiology .

Potential Use as a Pesticide

Linearmycin A has shown activity against the plant pathogenic fungus A. niger . This suggests a potential application in agriculture as a biopesticide to control this fungus.

作用机制

Target of Action

Linearmycin A, a polyene antibiotic found in Streptomyces , primarily targets the cytoplasmic membrane of bacteria . It has been shown to be effective against a variety of Gram-positive bacteria, but its lytic activity is particularly potent against certain Bacillus species .

Mode of Action

Linearmycin A interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to cellular lysis, even when cellular metabolism and growth are inhibited . Unlike cell-wall targeting antibiotics, linearmycins possess the intrinsic capacity to lyse cells .

Biochemical Pathways

Linearmycin A disrupts the integrity of the lipid bilayer of the cytoplasmic membrane . This disruption is consistent with the rapid depolarization observed upon linearmycin exposure

Pharmacokinetics

It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .

Result of Action

The primary result of Linearmycin A’s action is the lysis of bacterial cells . This is achieved through the disruption of the cytoplasmic membrane, leading to rapid depolarization and a correlated loss of viability .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Linearmycin A. For instance, the production of Linearmycin A is integrated with the production of extracellular vesicles in Streptomyces sp. strain Mg1 . Abolishing the production of Linearmycins also diminished extracellular vesicle production , suggesting a deep connection between specialized metabolism and bacterial membrane physiology

属性

IUPAC Name |

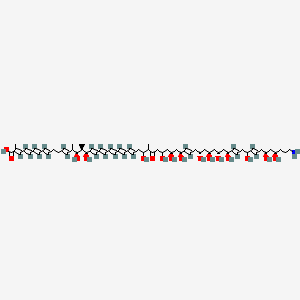

(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAYEICQQMDOQQ-SFBFHZDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H101NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1140.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

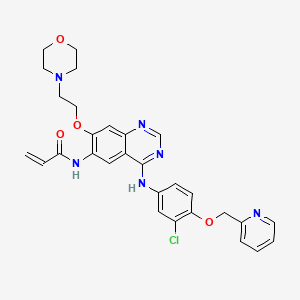

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

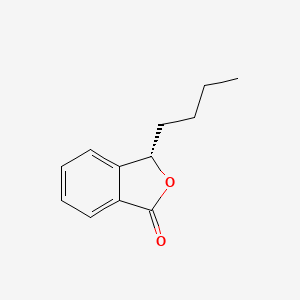

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

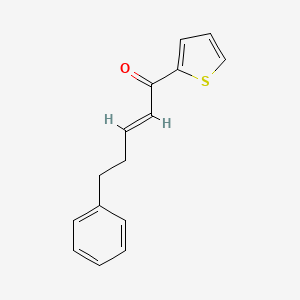

![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

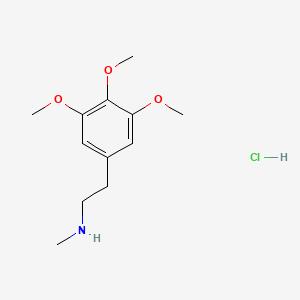

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)